molecular formula C12H22N2O2 B6337899 1-Boc-(R)-3-Cyclopropylpiperazine CAS No. 1240587-11-4

1-Boc-(R)-3-Cyclopropylpiperazine

Cat. No.: B6337899
CAS No.: 1240587-11-4
M. Wt: 226.32 g/mol
InChI Key: HHEGEBMPXPIGCR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-(R)-3-Cyclopropylpiperazine (tert-butyl (3R)-3-cyclopropylpiperazine-1-carboxylate) is a chiral piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a cyclopropyl substituent at the C3 position of the piperazine ring . The Boc group enhances stability during synthetic processes, particularly in acidic or basic conditions, while the cyclopropyl moiety introduces steric and electronic effects that influence stereochemical interactions and biological activity. This compound is primarily utilized as an intermediate in medicinal chemistry for the synthesis of constrained analogs in drug discovery .

Properties

IUPAC Name

tert-butyl (3R)-3-cyclopropylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEGEBMPXPIGCR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure Strategies Using Ethylenediamine and Cyclopropyl Precursors

Stereochemical Control and Resolution Techniques

Chiral Pool Synthesis

The patent route leverages (S)-glycidol to generate the (R)-configuration in piperazine. For cyclopropyl analogs, chiral cyclopropane precursors (e.g., (1R,2S)-cyclopropane derivatives) could be employed.

Kinetic Resolution and Diastereomeric Crystallization

  • Kinetic resolution : Using lipases or chiral catalysts to enantioselectively protect one isomer.

  • Crystallization : The patent employs n-hexane for crystallizing 1,4-di-Boc intermediates, achieving 98.3% purity. Similar methods could resolve cyclopropylpiperazine diastereomers.

Boc Protection and Deprotection Dynamics

Optimal Conditions for Boc Installation

  • Reagent : Di-tert-butyl dicarbonate [(Boc)₂O] in a 1:2.1–2.2 molar ratio to piperazine.

  • Base : Sodium hydroxide (1:2–2.5 molar ratio) under ice-cooled conditions minimizes side reactions.

  • Solvent : Dichloromethane or THF for homogeneous mixing.

Stability Considerations

  • Acid sensitivity : Boc groups are cleaved under strong acids (e.g., HCl in dioxane), necessitating neutral workup conditions during synthesis.

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield Purity (HPLC) Key Advantage
Ring closureEthylenediamine, (S)-glycidol18%98.3%Direct chiral induction
Carboxylic acid couplingCyclopropane carboxylic acid56–74%97–99.9%Modular, high functional tolerance

Industrial-Scale Adaptations and Challenges

Catalyst Recovery and Cost

Copper chromite, while effective, poses heavy metal contamination risks. Alternatives like immobilized catalysts or iron-based systems are under investigation.

Solvent Selection

  • Dimethylbenzene in patent routes requires high reflux temperatures (≥140°C).

  • THF/DCM in coupling reactions offers lower energy input but higher cost .

Chemical Reactions Analysis

Types of Reactions

1-Boc-®-3-Cyclopropylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc-protected piperazine can undergo nucleophilic substitution reactions with various electrophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: It can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.

    Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in Buchwald-Hartwig amination reactions.

Major Products Formed

    Substitution Reactions: Substituted piperazine derivatives.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Aryl or alkyl piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-Boc-®-3-Cyclopropylpiperazine involves its role as a protecting group for amines. The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions at other functional groups. The Boc group can be cleaved under acidic conditions, producing a tert-butyl cation that can be scavenged to prevent unwanted side reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

  • 1-Boc-piperazine : Lacks substituents on the piperazine ring except for the Boc group.
  • 1-(3-Chlorophenyl)piperazine (mCPP) : Features a 3-chlorophenyl group instead of Boc and cyclopropyl .
  • 1-Boc-4-(6-Chloropyridazin-3-yl)piperazine : Contains a chloropyridazinyl group at C4 .
  • (S)-1-N-Boc-3-isopropylpiperazine : Substitutes cyclopropyl with an isopropyl group .
Structural Differences:
CompoundSubstituents (Position)Key Functional Groups
1-Boc-(R)-3-CyclopropylBoc (N1), cyclopropyl (C3)Protected amine, strained ring
1-Boc-piperazineBoc (N1)Protected amine
mCPP3-Chlorophenyl (N1)Aromatic halide
1-Boc-4-(6-Chloropyridazin)Boc (N1), 6-chloropyridazinyl (C4)Heterocyclic halide
(S)-1-N-Boc-3-isopropylBoc (N1), isopropyl (C3)Branched alkyl

Physicochemical Properties

Table 1: Comparative Physicochemical Data
CompoundMolecular WeightDensity (g/mL)SolubilityStability Profile
1-Boc-(R)-3-Cyclopropyl~256.34*N/ALow in H₂O, high in organic solventsStable under basic conditions, Boc cleavage in acidic environments
1-Boc-piperazine187.261.014Moderate in organic solventsSimilar Boc stability
mCPP196.681.19–1.195Moderate in H₂OSensitive to oxidation
1-Boc-4-(6-Chloropyridazin)298.77N/ALow in H₂OStable in inert atmosphere

*Calculated based on molecular formula.

Biological Activity

1-Boc-(R)-3-Cyclopropylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

1-Boc-(R)-3-Cyclopropylpiperazine is characterized by the following chemical structure:

  • Chemical Name : tert-Butyl (R)-3-cyclopropylpiperazine-1-carboxylate
  • CAS Number : 1240587-11-4
  • Molecular Formula : C₁₁H₁₈N₂O₂

The biological activity of 1-Boc-(R)-3-Cyclopropylpiperazine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been investigated for its potential effects on:

  • Neurotransmitter receptors : The compound may modulate the activity of neurotransmitter systems, which could influence mood and cognitive functions.
  • Enzymatic pathways : It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

Biological Activities

Research indicates that 1-Boc-(R)-3-Cyclopropylpiperazine exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Effects : Investigations into its anticancer properties have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines.

Case Studies and Experimental Results

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various piperazine derivatives, including 1-Boc-(R)-3-Cyclopropylpiperazine. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro assays demonstrated that 1-Boc-(R)-3-Cyclopropylpiperazine could inhibit the growth of cancer cell lines such as HeLa and MCF-7. The compound induced apoptosis in these cells, highlighting its potential as an anticancer therapeutic.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialVarious BacteriaSignificant inhibition
AnticancerHeLa, MCF-7Induced apoptosis
Neurotransmitter ModulationN/APotential modulation of signaling pathways

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 1-Boc-(R)-3-Cyclopropylpiperazine is crucial for evaluating its therapeutic potential. Key findings include:

  • Absorption and Distribution : Studies indicate that the compound is well absorbed when administered orally, with a favorable distribution profile across tissues.
  • Metabolism : Initial metabolic studies suggest that it undergoes enzymatic transformations that may enhance or diminish its biological activity.

Q & A

Q. How can researchers optimize the synthesis of 1-Boc-(R)-3-Cyclopropylpiperazine to improve yield and enantiomeric purity?

Answer: Synthesis optimization involves:

  • Reagent Selection : Use Boc-protecting groups to stabilize the piperazine core during reactions. Copper catalysts (e.g., CuSO₄) and sodium ascorbate can enhance click chemistry efficiency for cyclopropane functionalization .
  • Solvent Systems : A 1:2 ratio of H₂O:DCM improves solubility while minimizing side reactions .
  • Purification : Silica gel chromatography with ethyl acetate:hexane (1:8) effectively isolates the product .
  • Chiral Resolution : Chiral HPLC or enzymatic resolution ensures enantiomeric purity, critical for stereospecific applications .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of 1-Boc-(R)-3-Cyclopropylpiperazine?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group, cyclopropyl protons, and piperazine backbone. Aromatic protons in derivatives (e.g., fluorobenzyl groups) appear as distinct multiplets .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₂₃BN₂O₅: 334.18 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680–1700 cm⁻¹ indicate carbonyl groups from Boc protection .

Q. Table 1: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 1.4 ppm (Boc tert-butyl), δ 2.5–3.5 ppm (piperazine protons)
HRMSm/z 334.18 ([M+H]⁺)
IR1695 cm⁻¹ (C=O stretch)

Advanced Research Questions

Q. How does the cyclopropyl group influence the stability and reactivity of 1-Boc-(R)-3-Cyclopropylpiperazine under different storage conditions?

Answer:

  • Stability : The cyclopropyl group introduces ring strain, increasing susceptibility to ring-opening under acidic/basic conditions. Store at 2–8°C in anhydrous environments to prevent hydrolysis .
  • Reactivity : Strain energy enhances nucleophilic reactivity at the cyclopropane ring, enabling cross-coupling (e.g., Suzuki reactions with phenylboronic acids) .

Q. What strategies can resolve enantiomeric impurities in 1-Boc-(R)-3-Cyclopropylpiperazine during synthesis?

Answer:

  • Chiral Auxiliaries : Use (R)-specific catalysts (e.g., chiral oxazaborolidines) to favor the desired enantiomer during cyclopropane formation .
  • Dynamic Resolution : Combine kinetic resolution with racemization (e.g., via enzymatic catalysts like lipases) to recycle unwanted enantiomers .
  • Analytical Methods : Circular Dichroism (CD) spectroscopy monitors enantiomeric excess (ee) ≥98% .

Q. How can researchers assess the biological activity of 1-Boc-(R)-3-Cyclopropylpiperazine derivatives through molecular docking studies?

Answer:

  • Target Selection : Prioritize receptors with hydrophobic pockets (e.g., serotonin 5-HT₁A) where the cyclopropyl group enhances binding .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate interactions. Key parameters include:
    • Binding Affinity : ΔG ≤ −8 kcal/mol indicates strong binding .
    • Hydrogen Bonds : ≥3 H-bonds between piperazine N-atoms and receptor residues .
  • Validation : Compare docking results with in vitro assays (e.g., IC₅₀ values from kinase inhibition assays) .

Q. Table 2: Example Docking Results for Derivatives

DerivativeTarget ReceptorΔG (kcal/mol)H-BondsReference
Triazole analog5-HT₁A−8.54
BenzisothiazoleDopamine D₂−9.25

Q. What experimental approaches address contradictions in reported solubility data for 1-Boc-(R)-3-Cyclopropylpiperazine?

Answer:

  • Solvent Screening : Test polar (DMSO, MeOH) and nonpolar (hexane) solvents. For example, solubility in DMSO is ~10 mM, while hexane shows <0.1 mM solubility .
  • Temperature Effects : Conduct UV-Vis spectroscopy at 25°C vs. 40°C to quantify temperature-dependent solubility changes .
  • Co-Solvents : Add 10% PEG-400 to aqueous buffers to enhance solubility for biological assays .

Q. Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)ConditionsReference
DMSO2525°C, 24 h
H₂O<125°C, sonicated
Ethanol1540°C, stirred

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.